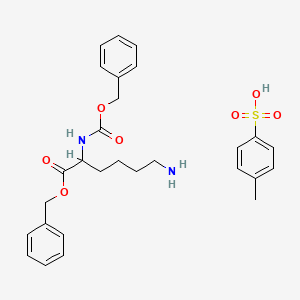![molecular formula C25H26FN3O4S B12497367 4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12497367.png)
4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-fluoro-N-(4-méthoxyphényl)-N-[2-oxo-2-(4-phénylpiperazin-1-yl)éthyl]benzènesulfonamide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par ses composants structuraux uniques, notamment un atome de fluor, un groupe méthoxyphényle et un fragment de phénylpiperazine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-fluoro-N-(4-méthoxyphényl)-N-[2-oxo-2-(4-phénylpiperazin-1-yl)éthyl]benzènesulfonamide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l’intermédiaire méthoxyphényle : La réaction de la 4-méthoxyaniline avec un agent de fluoration approprié pour introduire l’atome de fluor.
Préparation de l’intermédiaire pipérazine : La réaction de la phénylpiperazine avec un agent d’acylation approprié pour former l’intermédiaire 2-oxo-2-(4-phénylpiperazin-1-yl)éthyl.
Réaction de couplage : L’étape finale implique le couplage de l’intermédiaire méthoxyphényle avec l’intermédiaire pipérazine en présence d’un agent de sulfonylation pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de systèmes catalytiques avancés, le criblage à haut débit des conditions réactionnelles et les réacteurs à écoulement continu pour augmenter efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-fluoro-N-(4-méthoxyphényl)-N-[2-oxo-2-(4-phénylpiperazin-1-yl)éthyl]benzènesulfonamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium, ce qui conduit à la formation d’amines ou d’alcools.
Substitution : L’atome de fluor et le groupe méthoxy peuvent subir des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou peroxyde d’hydrogène (H2O2) en milieu acide.
Réduction : Hydrure de lithium aluminium (LiAlH4) ou borohydrure de sodium (NaBH4) dans des solvants anhydres.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base comme l’hydroxyde de sodium (NaOH).
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Amines, alcools.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de recherche scientifique
Le 4-fluoro-N-(4-méthoxyphényl)-N-[2-oxo-2-(4-phénylpiperazin-1-yl)éthyl]benzènesulfonamide a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Enquête sur son potentiel comme sonde biochimique pour étudier les interactions enzymatiques et les fonctions des protéines.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits chimiques spécialisés.
Applications De Recherche Scientifique
4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 4-fluoro-N-(4-méthoxyphényl)-N-[2-oxo-2-(4-phénylpiperazin-1-yl)éthyl]benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la 4-fluoroaniline : Composés avec des structures similaires de fluor et d’aniline.
Dérivés de la phénylpiperazine : Composés contenant le fragment de phénylpiperazine.
Dérivés de la sulfonamide : Composés avec des groupes fonctionnels sulfonamide.
Unicité
Le 4-fluoro-N-(4-méthoxyphényl)-N-[2-oxo-2-(4-phénylpiperazin-1-yl)éthyl]benzènesulfonamide est unique en raison de sa combinaison de caractéristiques structurelles, qui confèrent des propriétés chimiques distinctes et des applications potentielles. Sa capacité à subir diverses réactions chimiques et sa vaste gamme d’applications dans différents domaines en font un composé précieux pour la recherche scientifique.
Propriétés
Formule moléculaire |
C25H26FN3O4S |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H26FN3O4S/c1-33-23-11-9-22(10-12-23)29(34(31,32)24-13-7-20(26)8-14-24)19-25(30)28-17-15-27(16-18-28)21-5-3-2-4-6-21/h2-14H,15-19H2,1H3 |
Clé InChI |
KPKMDWWUXJYGNK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(3-Cyanophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12497284.png)
![1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12497293.png)
![methyl 5-{(E)-[(4-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12497295.png)
![1-(4-tert-butyl-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B12497315.png)
![1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12497323.png)
![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497331.png)




![N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12497350.png)

![4-{5,11-bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B12497362.png)
![N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12497364.png)
